molecular formula C15H13FN2O B2414859 1,3-Dihydroisoindol-2-yl-(5-fluoro-4-methylpyridin-2-yl)methanone CAS No. 2415584-26-6

1,3-Dihydroisoindol-2-yl-(5-fluoro-4-methylpyridin-2-yl)methanone

Cat. No. B2414859
CAS RN: 2415584-26-6
M. Wt: 256.28
InChI Key: PBKBGTDCTYJLCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Dihydroisoindol-2-yl-(5-fluoro-4-methylpyridin-2-yl)methanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields including medicinal chemistry, biochemistry, and pharmacology. This compound has been synthesized using a variety of methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 1,3-Dihydroisoindol-2-yl-(5-fluoro-4-methylpyridin-2-yl)methanone is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) which are involved in the inflammatory response. It may also act by scavenging free radicals and reducing oxidative stress.
Biochemical and Physiological Effects:
1,3-Dihydroisoindol-2-yl-(5-fluoro-4-methylpyridin-2-yl)methanone has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, reduce inflammation, and improve insulin sensitivity. In addition, it has been shown to increase the activity of certain antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

Advantages and Limitations for Lab Experiments

1,3-Dihydroisoindol-2-yl-(5-fluoro-4-methylpyridin-2-yl)methanone has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. It also exhibits a range of biochemical and physiological effects which make it a useful tool for studying various diseases and biological processes. However, one limitation is that its mechanism of action is not fully understood which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 1,3-Dihydroisoindol-2-yl-(5-fluoro-4-methylpyridin-2-yl)methanone. One direction is to further investigate its mechanism of action and identify its molecular targets. This may lead to the development of more effective therapeutic agents for various diseases. Another direction is to explore its potential use in combination with other drugs to enhance its efficacy. Additionally, it may be useful to investigate its pharmacokinetics and toxicity to determine its safety and potential for clinical use.

Synthesis Methods

The synthesis of 1,3-Dihydroisoindol-2-yl-(5-fluoro-4-methylpyridin-2-yl)methanone has been achieved using different methods including the reaction of 5-fluoro-4-methyl-2-pyridinecarboxylic acid with 2-aminobenzaldehyde in the presence of a catalyst such as acetic acid. Another method involves the reaction of 5-fluoro-4-methyl-2-pyridinecarboxylic acid with 2-aminobenzophenone in the presence of a catalyst such as phosphorus oxychloride.

Scientific Research Applications

1,3-Dihydroisoindol-2-yl-(5-fluoro-4-methylpyridin-2-yl)methanone has been studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit anti-inflammatory, antioxidant, and antitumor properties. In addition, it has been studied for its potential use as a therapeutic agent for various diseases including cancer, diabetes, and Alzheimer's disease.

properties

IUPAC Name

1,3-dihydroisoindol-2-yl-(5-fluoro-4-methylpyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O/c1-10-6-14(17-7-13(10)16)15(19)18-8-11-4-2-3-5-12(11)9-18/h2-7H,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBKBGTDCTYJLCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1F)C(=O)N2CC3=CC=CC=C3C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dihydroisoindol-2-yl-(5-fluoro-4-methylpyridin-2-yl)methanone

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